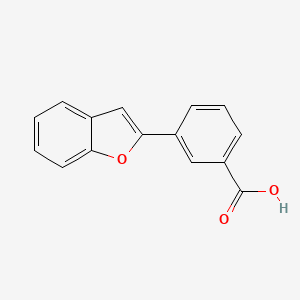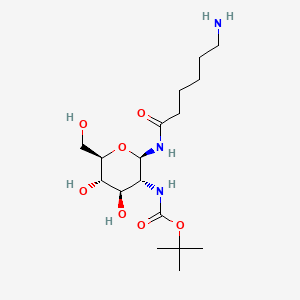
tert-butyl((2R,3R,4R,5S,6R)-2-(6-aminohexanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl((2R,3R,4R,5S,6R)-2-(6-aminohexanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate: is a complex organic compound with a variety of functional groups, including amino, hydroxyl, and carbamate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl((2R,3R,4R,5S,6R)-2-(6-aminohexanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Protection of Hydroxyl Groups: The hydroxyl groups in the starting material are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) to prevent unwanted reactions.
Formation of the Carbamate Group: The protected intermediate is then reacted with tert-butyl chloroformate (t-BOC) to introduce the carbamate group.
Amidation: The aminohexanoic acid is coupled with the intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme-substrate interactions, particularly those involving carbamate and amide groups. It can also serve as a model compound for studying the behavior of similar molecules in biological systems.
Medicine
In medicine, the compound has potential applications as a drug candidate or a drug delivery agent. Its ability to form stable amide and carbamate bonds makes it a suitable candidate for modifying drug molecules to improve their stability and bioavailability.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
作用机制
The mechanism of action of tert-butyl((2R,3R,4R,5S,6R)-2-(6-aminohexanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The amide and hydroxyl groups can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.
相似化合物的比较
Similar Compounds
tert-Butyl((2R,3R,4R,5S,6R)-2-(6-aminohexanamido)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate: is similar to other carbamate-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C17H33N3O7 |
|---|---|
分子量 |
391.5 g/mol |
IUPAC 名称 |
tert-butyl N-[(2R,3R,4R,5S,6R)-2-(6-aminohexanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate |
InChI |
InChI=1S/C17H33N3O7/c1-17(2,3)27-16(25)20-12-14(24)13(23)10(9-21)26-15(12)19-11(22)7-5-4-6-8-18/h10,12-15,21,23-24H,4-9,18H2,1-3H3,(H,19,22)(H,20,25)/t10-,12-,13-,14-,15-/m1/s1 |
InChI 键 |
LOSGIIHDJYPBHI-DIAXPKBXSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)CCCCCN)CO)O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC1C(C(C(OC1NC(=O)CCCCCN)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


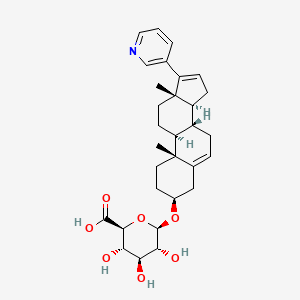
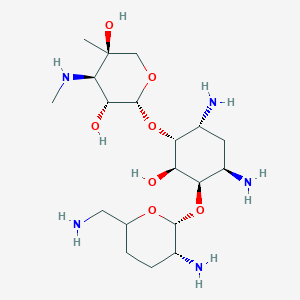
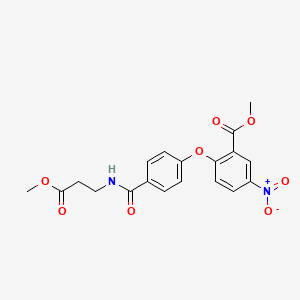
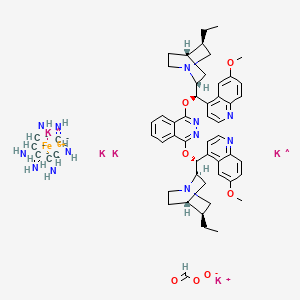
![N-[4-(1-Methylethyl)phenyl]-N'-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride](/img/structure/B13845913.png)
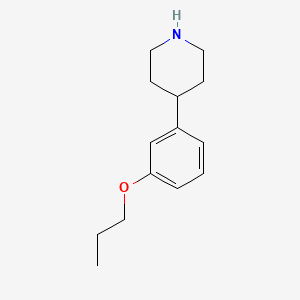
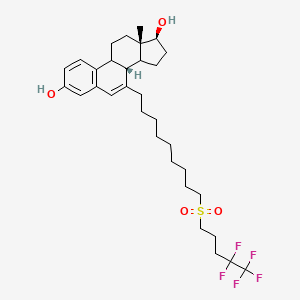
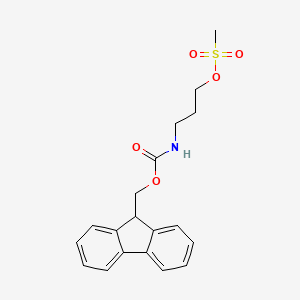
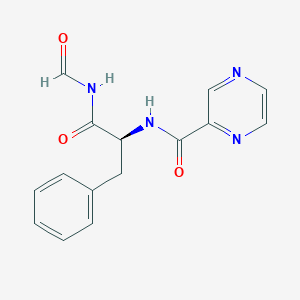
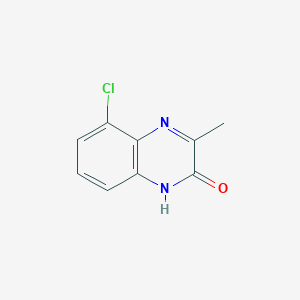

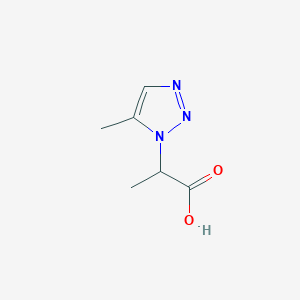
![5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine](/img/structure/B13845979.png)
